molecular formula C19H18N2O3S B2589552 2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one CAS No. 899965-67-4

2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2589552
CAS No.: 899965-67-4
M. Wt: 354.42
InChI Key: LFGGNSPUXIWONI-UHFFFAOYSA-N
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Description

2-((3,5-Dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with a phenyl group and a thioether linkage to a 3,5-dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the phenyl group to the pyrimidinone core.

    Thioether Formation: The final step involves the nucleophilic substitution of a suitable leaving group with 3,5-dimethoxybenzylthiol under mild conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine.

    Substitution: The methoxy groups on the benzyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-((3,5-Dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzyl alcohol: Shares the 3,5-dimethoxybenzyl moiety but lacks the thioether and pyrimidinone components.

    6-Phenylpyrimidin-4(3H)-one: Contains the pyrimidinone core and phenyl group but lacks the thioether linkage and 3,5-dimethoxybenzyl moiety.

Uniqueness

2-((3,5-Dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the thioether linkage and the 3,5-dimethoxybenzyl moiety can significantly influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-8-13(9-16(10-15)24-2)12-25-19-20-17(11-18(22)21-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGGNSPUXIWONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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